3-(3-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide
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Overview
Description
3-(3-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a chlorophenyl group, a furan ring, and a piperidine moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach includes:
Formation of the chlorophenyl intermediate: Starting with 3-chlorobenzaldehyde, it undergoes a reaction with a suitable amine to form the corresponding imine.
Furan ring incorporation: The imine is then reacted with furan-3-carboxylic acid under acidic conditions to form the furan-containing intermediate.
Piperidine addition: The furan intermediate is then reacted with 4-piperidinemethanol in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmacology: Studies on its interaction with biological targets can provide insights into its potential therapeutic effects.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-((1-(furan-2-carbonyl)piperidin-4-yl)methyl)propanamide
- 3-(4-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide
- 3-(3-chlorophenyl)-N-((1-(thiophene-3-carbonyl)piperidin-4-yl)methyl)propanamide
Uniqueness
3-(3-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its furan ring, in particular, provides distinct reactivity compared to similar compounds with different heterocycles.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c21-18-3-1-2-15(12-18)4-5-19(24)22-13-16-6-9-23(10-7-16)20(25)17-8-11-26-14-17/h1-3,8,11-12,14,16H,4-7,9-10,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBGIGFPRFVSHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC(=CC=C2)Cl)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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